molecular formula C16H8ClF3N4S B1678725 R-7050

R-7050

Numéro de catalogue: B1678725
Poids moléculaire: 380.8 g/mol
Clé InChI: SUUMKHOVGVYGOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

R-7050, également connu sous le nom d'Antagoniste III du facteur de nécrose tumorale alpha, est un composé triazoloquinoxalinique perméable aux cellules. Il s'agit d'un antagoniste sélectif du récepteur du facteur de nécrose tumorale alpha, qui joue un rôle crucial dans les réponses inflammatoires et immunitaires. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans diverses maladies et affections inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

R-7050 est synthétisé par une série de réactions chimiques impliquant des dérivés de triazoloquinoxaline. La synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour la production à grande échelle, garantissant un rendement et une pureté élevés. Les conditions de réaction, telles que la température, la pression et les systèmes de solvants, sont soigneusement contrôlées pour obtenir une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions

R-7050 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la voie de signalisation du récepteur du facteur de nécrose tumorale alpha. Il bloque la liaison du facteur de nécrose tumorale alpha à son récepteur, empêchant l'activation des molécules de signalisation en aval telles que le facteur nucléaire kappa B et les kinases activées en aval des mitogènes. Cette inhibition conduit à une réduction de l'expression des cytokines pro-inflammatoires et d'autres médiateurs inflammatoires .

Applications De Recherche Scientifique

R-7050 has a wide range of scientific research applications, including:

Mécanisme D'action

R-7050 exerts its effects by selectively inhibiting the Tumor Necrosis Factor-alpha receptor signaling pathway. It blocks the binding of Tumor Necrosis Factor-alpha to its receptor, preventing the activation of downstream signaling molecules such as Nuclear Factor-kappa B and Mitogen-Activated Protein Kinases. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de R-7050

Contrairement aux inhibiteurs biologiques du facteur de nécrose tumorale alpha qui se lient directement au facteur de nécrose tumorale alpha, this compound inhibe sélectivement l'association du récepteur du facteur de nécrose tumorale alpha avec les molécules adaptatrices intracellulaires. Ce mécanisme d'action unique permet à this compound de moduler la voie de signalisation du facteur de nécrose tumorale alpha sans affecter la liaison du facteur de nécrose tumorale alpha à son récepteur .

Activité Biologique

R-7050 is a selective inhibitor of the tumor necrosis factor receptor (TNFR) signaling pathway, particularly targeting TNFR1. This compound has been investigated for its potential therapeutic effects in various models of acute inflammatory conditions, including acute kidney injury (AKI) and intracerebral hemorrhage (ICH). The following sections detail the biological activity of this compound, supported by data tables and case studies.

This compound functions by inhibiting the assembly of TNFR-associated death domain (TRADD) proteins to TNFR1, which prevents downstream signaling that leads to inflammation and cell apoptosis. This mechanism is crucial in conditions where TNF-α plays a pathogenic role, such as in AKI and ICH.

1. This compound in Acute Kidney Injury

A study investigated the effects of this compound in a glycerol-induced AKI model in mice. The treatment significantly reduced tubular apoptosis and inflammation, as evidenced by histological examination and immunohistochemical analysis.

Key Findings:

  • Apoptosis Reduction: this compound treatment resulted in a decrease in apoptotic cells:
    • Vehicle: 5.85±0.645.85\pm 0.64
    • This compound: 3.22±0.383.22\pm 0.38 (p < 0.01) .
  • Cytokine Levels: this compound administration led to reduced levels of pro-inflammatory cytokines, including IL-6 and TNF-α, indicating its anti-inflammatory properties .
Parameter Vehicle Control This compound Treatment Statistical Significance
Apoptotic Cells5.85±0.645.85\pm 0.643.22±0.383.22\pm 0.38p < 0.01
Blood IL-6 LevelsElevatedReducedNot specified

2. This compound in Intracerebral Hemorrhage

In another study focusing on ICH, this compound was administered post-injury to assess its neuroprotective effects. The results indicated that this compound significantly improved neurological outcomes and reduced brain edema.

Key Findings:

  • Blood-Brain Barrier Integrity: Evans blue dye extravasation was significantly lower in this compound treated mice:
    • ICH Control: 47.2±5.847.2\pm 5.8 μg/g
    • This compound (6 mg/kg): 28.7±5.928.7\pm 5.9 μg/g (p < 0.01) .
  • Neurological Outcomes: Mice treated with this compound exhibited improved neurological scores over three days post-injury compared to controls .
Parameter ICH Control This compound (6 mg/kg) Statistical Significance
Evans Blue Extravasation (μg/g)47.2±5.847.2\pm 5.828.7±5.928.7\pm 5.9p < 0.01
Neurological Scores (Days Post-I injury)PoorImprovedp < 0.05

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of R-7050 in attenuating neurovascular injury after intracerebral hemorrhage (ICH)?

this compound selectively inhibits TNF-α-induced signaling by blocking the association of TNFR with intracellular adaptor proteins (e.g., TRADD, RIP1), thereby preventing receptor internalization and downstream pro-inflammatory responses. Unlike biologic TNF-α inhibitors, this compound does not interfere with TNF-α-TNFR binding but disrupts subsequent signaling cascades, reducing neurovascular damage and edema .

Q. Which experimental models are commonly used to study this compound’s efficacy in stroke research?

The collagenase-induced ICH model in rodents is the primary preclinical model for this compound studies, as it mimics spontaneous hematoma expansion and inflammatory activation observed in human ICH. Key metrics include Evans blue extravasation (blood-brain barrier integrity), brain water content (edema), and neurobehavioral scoring (modified 24-point system) .

Q. What are the critical pharmacokinetic parameters for this compound administration in rodent studies?

Effective dosing ranges from 6–12 mg/kg (intraperitoneal), with administration windows up to 2 hours post-ICH. Higher doses (e.g., 18 mg/kg) may induce motor deficits, necessitating careful dose optimization .

Q. How does this compound improve neurological outcomes in ICH models?

this compound reduces neurovascular injury by attenuating TNF-α-driven NFκB activation, which preserves blood-brain barrier integrity and decreases edema. Improved neurobehavioral scores (e.g., motor function, sensory tests) are observed within 72 hours post-ICH, correlating with reduced inflammatory markers .

Advanced Research Questions

Q. Why does this compound reduce brain edema but not hematoma volume in ICH models?

Hematoma resolution is mechanistically distinct from edema formation. While this compound inhibits TNF-α-mediated inflammation and vascular permeability, it does not affect clot resorption pathways. Hemoglobin content quantification (via QuantiChrom assays) confirms no significant reduction in hematoma volume, suggesting TNFR antagonism targets secondary injury mechanisms downstream of clot formation .

Q. What methodological challenges arise when quantifying this compound’s effects on neuroinflammation?

Key challenges include:

  • Temporal variability : TNF-α peaks within hours post-ICH, requiring precise timing of this compound administration (e.g., ≤2 hours post-injury) .
  • Model-specific effects : Collagenase-induced ICH may exaggerate inflammatory responses compared to blood-injection models, potentially overestimating this compound’s efficacy .
  • Off-target effects : this compound’s selectivity for TNFR signaling vs. IL-1β (2.3:1) necessitates validation via RIP1/TRADD knockout models .

Q. How do dosing paradigms for this compound impact its therapeutic window in acute brain injury?

Single-dose administration (6 mg/kg) at 0.5–2 hours post-ICH optimally reduces edema (28.7 ± 5.9 µg/g Evans blue extravasation vs. 117.9 ± 16.7 µg/g in controls) and improves neurological scores. Delayed administration (>4 hours) fails to attenuate BBB disruption, highlighting a narrow therapeutic window .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use repeated-measures ANOVA for longitudinal neurobehavioral data (e.g., 24-, 48-, 72-hour timepoints) and one-way ANOVA with post-hoc Bonferroni correction for comparing multiple dosing groups. Data should be normalized to sham-operated controls to account for baseline variability .

Q. How does this compound compare to other TNF-α inhibitors in mitigating post-stroke inflammation?

Unlike monoclonal antibodies (e.g., infliximab), this compound’s small-molecule design allows blood-brain barrier penetration, making it superior for CNS applications. However, its efficacy in chronic inflammation or comorbid conditions (e.g., hypertension) remains unstudied .

Q. What contradictions exist in the literature regarding this compound’s role in metabolic dysregulation?

While this compound reduces urea nitrogen (BUN) and creatinine in crush syndrome models, it shows minimal impact on plasma potassium levels. This suggests tissue-specific modulation of TNF-α pathways, warranting metabolomic profiling to elucidate off-target effects .

Q. Methodological Guidelines

  • Experimental Design : Include sham-operated controls to distinguish injury-specific effects from procedural artifacts. Use blinded neurobehavioral assessments to minimize bias .
  • Data Interpretation : Correlate biochemical markers (e.g., Evans blue, hemoglobin content) with functional outcomes to validate therapeutic relevance .
  • Ethical Considerations : Adhere to ARRIVE guidelines for preclinical studies, particularly in justifying sample sizes (e.g., n=8–10/group) and humane endpoints .

Propriétés

IUPAC Name

8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUMKHOVGVYGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.